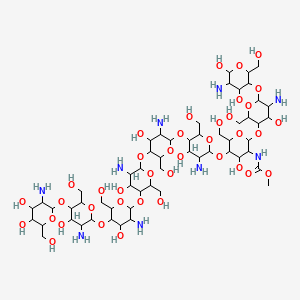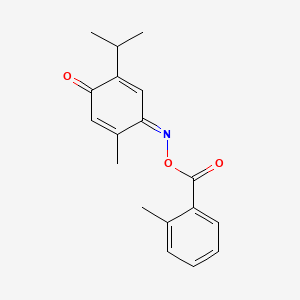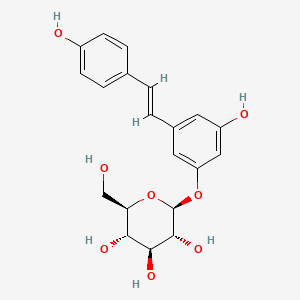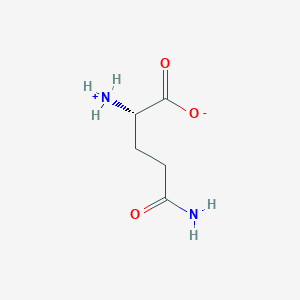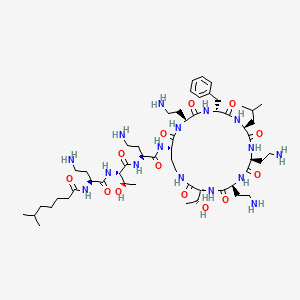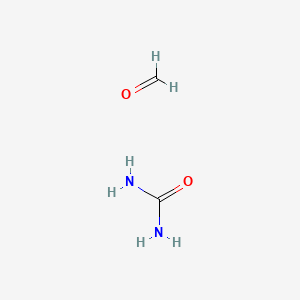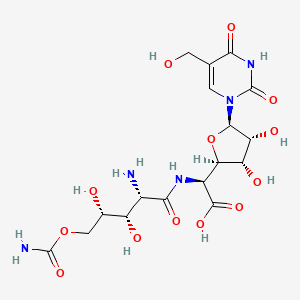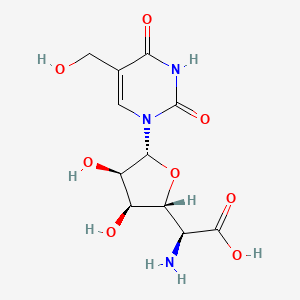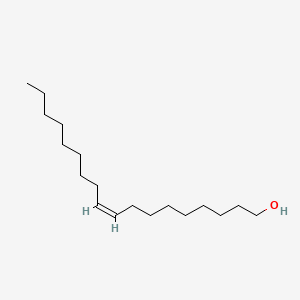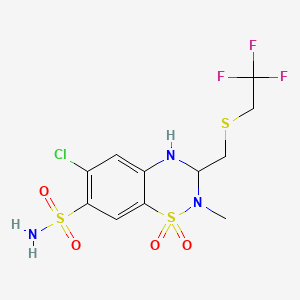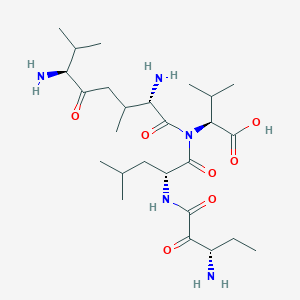
Poststatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poststatin is a specific inhibitor of prolyl endopeptidase, an enzyme that plays a crucial role in the degradation of proline-containing peptides. This compound is produced by the bacterium Streptomyces viridochromogenes MH534-30F3 . It has been studied for its potential therapeutic applications, particularly in the inhibition of bradykinin-degrading enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Poststatin is typically prepared from the fermentation broths of Streptomyces viridochromogenes MH534-30F3. The process involves culturing the bacterium under specific conditions to produce the compound, followed by isolation and purification .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors, and the compound is extracted from the culture broth. The extraction process includes filtration, solvent extraction, and chromatographic techniques to purify this compound to the desired level of purity .
Analyse Des Réactions Chimiques
Types of Reactions: Poststatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Poststatin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of prolyl endopeptidase and related enzymes.
Biology: this compound is employed in research on peptide metabolism and enzyme inhibition.
Mécanisme D'action
Poststatin exerts its effects by specifically inhibiting prolyl endopeptidase. This enzyme is involved in the degradation of proline-containing peptides, including bradykinin. By inhibiting this enzyme, this compound prevents the breakdown of these peptides, leading to increased levels of bradykinin and other bioactive peptides. This inhibition can have various physiological effects, including modulation of blood pressure and inflammatory responses .
Similar Compounds:
Prolyl oligopeptidase inhibitors: These compounds share a similar mechanism of action with this compound, inhibiting the same enzyme.
Bradykinin-degrading enzyme inhibitors: These inhibitors also prevent the breakdown of bradykinin, similar to this compound.
Uniqueness of this compound: this compound is unique due to its specific inhibition of prolyl endopeptidase and its production by Streptomyces viridochromogenes MH534-30F3. Its structure and biological activity distinguish it from other inhibitors, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
135219-43-1 |
|---|---|
Formule moléculaire |
C26H47N5O7 |
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(3S)-3-amino-2-oxopentanoyl]amino]-4-methylpentanoyl]-[(2S,6S)-2,6-diamino-3,7-dimethyl-5-oxooctanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H47N5O7/c1-9-16(27)22(33)23(34)30-17(10-12(2)3)24(35)31(21(14(6)7)26(37)38)25(36)20(29)15(8)11-18(32)19(28)13(4)5/h12-17,19-21H,9-11,27-29H2,1-8H3,(H,30,34)(H,37,38)/t15?,16-,17+,19-,20-,21-/m0/s1 |
Clé InChI |
UNPBSZUDTFBULK-CZCKBYKRSA-N |
SMILES isomérique |
CC[C@@H](C(=O)C(=O)N[C@H](CC(C)C)C(=O)N([C@@H](C(C)C)C(=O)O)C(=O)[C@H](C(C)CC(=O)[C@H](C(C)C)N)N)N |
SMILES |
CCC(C(=O)C(=O)NC(CC(C)C)C(=O)N(C(C(C)C)C(=O)O)C(=O)C(C(C)CC(=O)C(C(C)C)N)N)N |
SMILES canonique |
CCC(C(=O)C(=O)NC(CC(C)C)C(=O)N(C(C(C)C)C(=O)O)C(=O)C(C(C)CC(=O)C(C(C)C)N)N)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
poststatin valyl-valyl-3-amino-2-oxovaleryl-leucyl-valine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



